molecular formula C13H13N5 B10756918 3-Methyl-N-(Pyridin-4-Ylmethyl)imidazo[1,2-A]pyrazin-8-Amine

3-Methyl-N-(Pyridin-4-Ylmethyl)imidazo[1,2-A]pyrazin-8-Amine

Cat. No.: B10756918
M. Wt: 239.28 g/mol
InChI Key: LXRVAGIYXNQOKP-UHFFFAOYSA-N
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Description

3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines. These are heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions. One common method includes the reaction of N-(prop-2-yn-1-yl)pyridin-2-amines with appropriate reagents under controlled conditions . The Sandmeyer reaction is often employed for the stereospecific synthesis of the imidazo[1,2-a]pyrazine ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with molecular targets such as cyclin-dependent kinase 2 . This interaction can inhibit the activity of the enzyme, affecting various cellular processes. The compound’s structure allows it to bind to specific sites on the enzyme, blocking its function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cyclin-dependent kinase 2 sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C13H13N5/c1-10-8-17-13-12(15-6-7-18(10)13)16-9-11-2-4-14-5-3-11/h2-8H,9H2,1H3,(H,15,16)

InChI Key

LXRVAGIYXNQOKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C=CN=C2NCC3=CC=NC=C3

Origin of Product

United States

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